ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate

Description

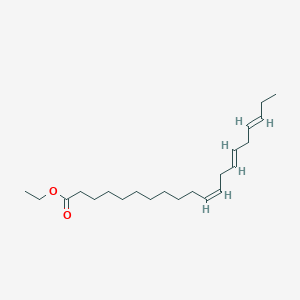

Ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate is an ethyl ester derivative of the polyunsaturated fatty acid (11Z,14E,17E)-icosa-11,14,17-trienoic acid. Its molecular formula is C₂₂H₃₆O₂ (MW: 332.52 g/mol). The compound features three double bonds at positions 11, 14, and 17, with distinct stereochemistry: the 11th double bond is cis (Z), while the 14th and 17th are trans (E). This configuration distinguishes it from the more commonly reported all-cis isomers like (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid (CAS: 17046-59-2), which is a precursor in omega-3 metabolic pathways .

The ethyl ester modification enhances lipid solubility, making it suitable for pharmaceutical formulations and metabolic studies. Limited natural occurrence has been reported for its free acid form, though trace amounts are found in hen egg yolk (0.15–0.16% of total lipids) and select plant oils (e.g., Pittosporum undulatum seed oil: 31.44% of total fatty acids) .

Properties

IUPAC Name |

ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12H,3-4,7,10,13-21H2,1-2H3/b6-5+,9-8+,12-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATAZPJOVHRUAN-OMKQVKJBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C\CCCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate typically involves the esterification of eicosapentaenoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes as catalysts is also explored to achieve greener and more sustainable production methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert the ester into the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Hydroperoxides and other oxygenated derivatives.

Reduction: The corresponding alcohol, ethyl (11Z,14E,17E)-icosa-11,14,17-trienol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a standard in analytical chemistry.

Biology: The compound is studied for its role in cellular signaling and membrane fluidity.

Medicine: Research focuses on its potential benefits in reducing inflammation, lowering triglyceride levels, and improving cardiovascular health.

Industry: It is used in the formulation of dietary supplements and functional foods aimed at promoting heart health.

Mechanism of Action

The mechanism of action of ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor to bioactive lipid mediators, such as eicosanoids, which play crucial roles in inflammation and immune responses. The compound’s ability to modulate gene expression and enzyme activity further contributes to its biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate with key analogues:

Analytical Data

Retention indices (GC-MS) highlight structural distinctions:

- This compound: Retention time ≈ 38.983 min (estimated from analogues) .

- Methyl (11Z,14Z,17Z)-icosa-11,14,17-trienoate: Retention index = 2272 .

- Ethyl stearate (C20 saturated ester): Retention time = 40.169 min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.